Product packaging for Litseaverticillol A(Cat. No.:)

Litseaverticillol A

Cat. No.: B1235904
M. Wt: 234.33 g/mol
InChI Key: IRYFKBHIOJHFLA-GELOPOQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Litseaverticillol A is a unique sesquiterpenoid isolated from the plant Litsea verticillata Hance, a species used in traditional Chinese medicine . It possesses a novel molecular skeleton, recently designated as the 'litseane' type, and was identified as one of the first compounds in this class with anti-HIV-1 replication properties . In vitro biological evaluations using a HOG.R5 reporter cell line demonstrated that this compound suppresses HIV-1 replication with an IC50 value of 5.0 µg/mL (21.4 µM) . The compound exhibited cytotoxicity in the same cell line with a CC50 value of 13.2 µg/mL (56.4 µM), resulting in a selectivity index (SI) of 2.6 . This compound serves as a prototypic molecule for a series of related litseane sesquiterpenes, making it a critical compound for establishing structure-activity relationships (SAR) and for further investigation into its mechanism of action against HIV . This compound is presented for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O2 B1235904 Litseaverticillol A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

(4S,5R)-5-[(1E)-2,6-dimethylhepta-1,5-dienyl]-4-hydroxy-2-methylcyclopent-2-en-1-one

InChI

InChI=1S/C15H22O2/c1-10(2)6-5-7-11(3)8-13-14(16)9-12(4)15(13)17/h6,8-9,13-14,16H,5,7H2,1-4H3/b11-8+/t13-,14+/m1/s1

InChI Key

IRYFKBHIOJHFLA-GELOPOQCSA-N

SMILES

CC1=CC(C(C1=O)C=C(C)CCC=C(C)C)O

Isomeric SMILES

CC1=C[C@@H]([C@H](C1=O)/C=C(\C)/CCC=C(C)C)O

Canonical SMILES

CC1=CC(C(C1=O)C=C(C)CCC=C(C)C)O

Synonyms

litseaverticillol A

Origin of Product

United States

Biosynthesis and Biogenesis

Proposed Biosynthetic Pathways

A plausible biosynthetic pathway for Litseaverticillol A was first suggested in 2001. nih.gov It is believed to originate from the mevalonate (B85504) pathway, which is characteristic of sesquiterpene synthesis. nih.gov The proposed sequence begins with the condensation of isopentenyl diphosphate (B83284) (IPP) and a geranyl diphosphate-derived cation to form farnesyl diphosphate (FPP). nih.gov This intermediate is then oxidized, followed by a series of cyclization and further oxidation steps to yield this compound. nih.gov

Another proposed biogenetic route suggests that litseaverticillols can be categorized into two generations. uoc.gr The second-generation compounds, such as Litseaverticillols D, E, F, G, I, and J, are thought to arise from the first-generation compounds like Litseaverticillols A, B, C, and K. uoc.gr This transformation is proposed to occur through regioselective ene-reactions mediated by singlet oxygen. uoc.gr

A key aspect of some proposed pathways is the involvement of furan (B31954) precursors. uoc.gr It has been hypothesized that a furan precursor, such as the known natural product sesquirosefuran, could be the progenitor to all litseaverticillols through a cascade of reactions initiated by singlet oxygen. uoc.gr

Table 1: Key Precursors and Intermediates in Proposed Biosynthetic Pathways

Precursor/IntermediateProposed Role in PathwayReference
Isopentenyl Diphosphate (IPP)Building block for farnesyl diphosphate. nih.gov
Geranyl DiphosphateReacts with IPP to form farnesyl diphosphate. nih.gov
Farnesyl Diphosphate (FPP)Key intermediate that undergoes oxidation and cyclization. nih.gov
SesquirosefuranA potential furan precursor to all litseaverticillols. uoc.gr

Enzymatic and Mechanistic Considerations in Natural Product Formation

While specific enzymes responsible for the biosynthesis of this compound have not been fully characterized, the proposed pathways imply the involvement of several enzyme classes. The initial steps, involving the formation of FPP, are catalyzed by prenyltransferases. Subsequent oxidation and cyclization steps would likely involve oxidases and cyclases. rsc.org

The formation of the core structure of litseaverticillols is thought to involve non-enzymatic steps in some proposed biomimetic syntheses. uoc.gruoc.gr However, in a biological context, it is plausible that enzymes play a role in orchestrating these complex transformations. For instance, the intramolecular Diels-Alder reaction, a key step in some proposed synthetic routes, could potentially be catalyzed by a Diels-Alderase enzyme in nature. rsc.org

Role of Singlet Oxygen-Mediated Processes in Biogenesis

A significant hypothesis in the biogenesis of litseaverticillols is the involvement of singlet oxygen (¹O₂). uoc.gruoc.gr This highly reactive form of oxygen can be generated in plants through photochemical processes involving photosensitizers like chlorophyll, which are abundant in the leaves where these compounds are found. uoc.grfrontiersin.org

One prominent biomimetic synthesis proposes that Litseaverticillols A and C are the products of a cascade sequence initiated by a [4+2] cycloaddition reaction between singlet oxygen and an achiral furan precursor. uoc.gr This initial reaction is followed by a series of transformations, including the nucleophilic opening of the resulting endoperoxide and an intramolecular aldol (B89426) reaction, to form the characteristic 4-hydroxycyclopentenone core of the litseaverticillols. uoc.gruoc.gr

Furthermore, singlet oxygen is proposed to be responsible for the diversification of the litseaverticillol family. uoc.gruoc.gr For example, Litseaverticillols D, F, and G are believed to be derived from this compound through an ene reaction with singlet oxygen at a specific double bond in the side chain. uoc.gr Similarly, Litseaverticillol E may be formed from Litseaverticillol B, and Litseaverticillol H from the oxidation of Litseaverticillols F and G. uoc.gr The fact that many litseaverticillols are found as racemic mixtures supports the hypothesis of a non-enzymatic, singlet oxygen-mediated pathway, as enzyme-catalyzed reactions are typically stereospecific. uoc.gruoc.gr

Table 2: Proposed Singlet Oxygen-Mediated Reactions in Litseaverticillol Biogenesis

Reaction TypeSubstrateProduct(s)Reference
[4+2] CycloadditionFuran precursorEndoperoxide intermediate uoc.gruoc.gr
Ene ReactionThis compoundLitseaverticillols D, F, G uoc.gruoc.gr
Ene ReactionLitseaverticillol BLitseaverticillol E uoc.gr
OxidationLitseaverticillols F and GLitseaverticillol H uoc.gr

Chemical Synthesis and Derivatization

Total Synthesis Approaches

The total synthesis of Litseaverticillol A has been approached from multiple angles, including biomimetic strategies and enantioselective routes. These endeavors have been crucial in confirming the structure of the natural product and in addressing interesting stereochemical questions.

The observation that litseaverticillols are often found as racemic mixtures in nature suggested a non-enzymatic biosynthetic pathway, which has inspired biomimetic total syntheses. tandfonline.comacs.org A key strategy in this area involves a cascade reaction initiated by the [4+2] cycloaddition of singlet oxygen with a furan (B31954) precursor, such as sesquirosefuran. acs.orguoc.grnih.gov This reaction mimics the proposed natural formation of the litseaverticillol core. acs.org

This biomimetic approach is highlighted by a one-pot cascade sequence that accomplishes five synthetic operations, starting with the photooxygenation of a furan derivative to form the fully functionalized litseaverticillol core. uoc.grnih.gov The process involves the formation of a labile (Z)-1,4-enedione, which then undergoes an intramolecular aldol (B89426) reaction to yield a mixture of Δ⁶,⁷-geometric isomers, including this compound. acs.org This strategy has been successfully employed in the synthesis of Litseaverticillols A–G, I, and J. uoc.grnih.gov The stereochemical outcome of this cascade can be influenced by the potential for a retro-aldol reaction, which allows for stereochemical scrambling and the formation of both this compound and its epimer, Litseaverticillol B. acs.org

To address the racemic nature of the natural product and to study the biological activities of individual enantiomers, enantioselective total syntheses of this compound have been developed. tandfonline.com One successful approach accomplished the first enantioselective total synthesis of the (1R,5S)-stereoisomer of this compound in six steps from homogeranic acid. acs.orgnih.gov

Key steps in this synthesis include an Evans asymmetric aldol reaction to establish the desired stereochemistry and a microwave-promoted cyclization of a stannylated thiol ester intermediate for the carbon-carbon bond formation. acs.orgnih.gov Following this work, an enantioselective synthesis of the (1S,5R)-enantiomer was also achieved, utilizing a similar synthetic pathway. tandfonline.comjst.go.jp A notable refinement in the synthesis of the (1S,5R)-enantiomer was the use of "EtSCeCl2", prepared from EtSLi and CeCl3, for the formation of the thiol ester intermediate, which prevented undesirable epimerization. tandfonline.comtandfonline.comjst.go.jp

A significant challenge in the synthesis of natural products is the unambiguous confirmation of their proposed structures. In the course of synthetic studies on the litseaverticillol family, a notable structural reassignment occurred for Litseaverticillol E. uoc.grnih.gov While the spectral data for synthetically produced Litseaverticillols D, F, and G matched the natural samples, discrepancies were observed for the initially proposed structure of Litseaverticillol E. uoc.gr

Through further investigation, which included the synthesis of the proposed structure and careful analysis of hydroperoxide intermediates, the structure of naturally occurring Litseaverticillol E was reassigned to a tertiary hydroperoxide. acs.orguoc.grnih.govscispace.com This reassignment provided strong evidence for the proposed biomimetic pathway involving singlet oxygen-mediated oxidation of the first-generation litseaverticillols. acs.orguoc.gr The synthesis and structural reassignment of Litseaverticillol E underscore the power of total synthesis in verifying and, when necessary, correcting the structures of complex natural products. uoc.grnih.gov

Enantioselective Synthetic Routes

Chemical Derivatization for Research Applications

Chemical derivatization plays a crucial role in expanding the utility of natural products for research purposes. By modifying the core structure of this compound, researchers can prepare analogues for structure-activity relationship studies and enhance its detectability in analytical assays.

The biomimetic synthesis strategy itself offers a divergent route to various litseaverticillol analogues. frontiersin.org For instance, the oxidation of the side chain of this compound using singlet oxygen can lead to the formation of other members of the litseaverticillol family, such as Litseaverticillol D, F, and G, after reduction of the resulting hydroperoxides. frontiersin.org

Furthermore, the modular nature of the total synthesis approaches allows for the introduction of structural modifications. For example, by using different starting materials or reagents in the synthetic sequence, a variety of analogues with altered substitution patterns on the cyclopentenone core or the side chain can be prepared. These analogues are invaluable for probing the structural requirements for the biological activity of this compound.

For the sensitive and selective analysis of this compound, particularly in complex biological matrices, chemical derivatization can be employed to enhance its detection by analytical techniques such as liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS). ddtjournal.comnih.gov this compound possesses hydroxyl and ketone functional groups which can be targeted for derivatization. ddtjournal.com

The primary goals of derivatization for analytical enhancement are to improve ionization efficiency and to introduce a specific fragmentation pattern for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) analysis. ddtjournal.comnih.gov For the hydroxyl group, derivatizing agents like dansyl chloride can be used to introduce a readily ionizable group, such as a dimethylamino group, which significantly enhances the response in positive-ion ESI-MS. ddtjournal.com For the ketone functionality, reagents such as hydroxylamine (B1172632) can form oximes, which also improve ionization efficiency. ddtjournal.com

The derivatization process itself can be optimized in terms of reaction conditions, such as temperature and time, to ensure complete and stable derivatization. nih.gov Solid-phase analytical derivatization is an advanced technique that combines derivatization and extraction into a single step, offering increased efficiency and reproducibility. researchgate.net By choosing an appropriate derivatization strategy, the limits of detection for this compound can be significantly lowered, enabling its quantification at trace levels. nih.gov

Biological Activities and Mechanisms of Action in Vitro Studies

Anti-Human Immunodeficiency Virus (HIV) Replication Activity: In Vitro Inhibition Profiles in Cellular Models

Initial investigations into Litseaverticillol A, isolated from the plant Litsea verticillata, revealed its ability to suppress HIV-1 replication. nih.gov In a reporter cell line, HOG.R5, designed to quantify HIV-1 replication, this compound demonstrated an IC₅₀ value of 5.0 μg/mL (21.4 μM). nih.govresearchgate.net However, it also exhibited cytotoxic effects on the host cells with a CC₅₀ value of 13.2 μg/mL (56.4 μM). nih.gov

Subsequent studies on related compounds, Litseaverticillols B-H, showed a range of anti-HIV activity with IC₅₀ values between 2 and 15 μg/mL (8–58 μM) in the same HOG.R5 cell-based system. nih.govcolab.ws Among these, Litseaverticillol B was identified as the most potent, with an IC₅₀ ranging from 2 to 3 μg/mL. nih.govresearcher.lifenih.gov Further exploration of compounds from Litsea verticillata led to the discovery of Litseaverticillols L and M, which also showed anti-HIV activity with an IC₅₀ of 49.6 μM and no toxicity to HOG.R5 cells at a concentration of 70 μM. nih.gov

Table 1: In Vitro Anti-HIV Activity of this compound and Congeners

Compound IC₅₀ (μg/mL) IC₅₀ (μM) CC₅₀ (μg/mL) CC₅₀ (μM) Cell Line
This compound 5.0 nih.govresearchgate.net 21.4 nih.govresearchgate.net 13.2 nih.gov 56.4 nih.gov HOG.R5 nih.gov
Litseaverticillol B 2-3 nih.govresearcher.lifenih.gov ~8-12 - - HOG.R5 nih.gov
Litseaverticillols C-H 2-15 nih.gov 8-58 nih.gov - - HOG.R5 nih.gov
Litseaverticillols L & M - 49.6 nih.gov >70 >70 HOG.R5 nih.gov
Litseagermacrane 6.5 nih.gov 27.5 nih.gov 15.9 nih.gov 63.4 nih.gov HOG.R5 nih.gov

Cellular Response and Mechanistic Hypotheses for Viral Inhibition

The precise mechanism by which this compound and its congeners inhibit HIV replication is still under investigation. However, the multifaceted nature of lignans, another class of compounds found in Litsea verticillata, offers some clues. Lignans are known to interfere with multiple stages of the viral life cycle, including viral entry, reverse transcription, integration, and assembly. nih.gov They can also modulate host immune responses and inhibit key viral enzymes. nih.gov

The process of HIV replication involves several key steps that could be potential targets for this compound. After entering a host cell, the virus uses its reverse transcriptase enzyme to convert its RNA into DNA. iapac.org This viral DNA is then integrated into the host cell's DNA by the enzyme integrase. mdpi.comhiv.gov The host cell then produces new viral components that assemble into immature viruses and bud off. mdpi.com It is hypothesized that Litseaverticillols may act as inhibitors at one or more of these stages, such as fusion inhibitors or by blocking enzymes like reverse transcriptase or integrase. mdpi.commdpi.com

Comparative Activity and Selectivity Indices of Litseaverticillol Congeners

The selectivity index (SI), calculated as the ratio of CC₅₀ to IC₅₀, is a crucial measure of a compound's potential as a drug candidate, indicating the window between its therapeutic and toxic concentrations. For this compound, the SI is approximately 2.6. researchgate.net While several of its congeners, Litseaverticillols B-H, exhibited SI values in the range of 2 to 3, Litseaverticillol E displayed the highest selectivity index at 3.1. nih.govresearcher.lifenih.govlarvol.com Although these SI values are not considered optimal for an ideal drug candidate, the structure-activity relationships observed within the litseaverticillol series provide valuable insights for the development of new and more selective anti-HIV agents. nih.govresearchgate.net

Table 2: Selectivity Indices of Litseaverticillol Congeners

Compound Selectivity Index (SI = CC₅₀/IC₅₀)
This compound 2.6 researchgate.net
Litseaverticillols B-H 2-3 nih.gov
Litseaverticillol E 3.1 nih.govresearcher.lifenih.govlarvol.com

Structure-Activity Relationship (SAR) Investigations

The study of how a molecule's chemical structure relates to its biological activity is known as structure-activity relationship (SAR). wikipedia.org This analysis is key to modifying bioactive compounds to enhance their potency and effects. wikipedia.orgslideshare.net

Influence of Stereochemistry and Geometrical Configuration on Biological Activity

Preliminary SAR studies on the litseaverticillol series have indicated that several structural features are critical for their anti-HIV activity. nih.gov The stereochemistry, or the three-dimensional arrangement of atoms, plays a significant role in the biological activity of molecules. solubilityofthings.comsolubilityofthings.com For the litseaverticillols, the chirality at the C1 position has been identified as an influential factor. nih.gov

Impact of Core Structure and Side Chain Modifications on Activity

Modifications to the core structure and side chains of the litseaverticillol framework have been shown to alter their anti-HIV activity. nih.gov The presence and nature of substituents can affect a compound's biological properties. wikipedia.org For instance, the oxidation of the side-chain double bond most distant from the cyclopentenone ring, as seen in the transformation of Litseaverticillols A-C to Litseaverticillols D-H, is a key structural modification. nih.gov

The synthesis of various litseaverticillol analogs has provided further insight into these relationships. For example, the creation of compounds combining the Δ⁶,⁷ (Z)-double bond with side-chain oxidation was pursued because both features were associated with improved anti-HIV activity in the natural products. uoc.gr The structural reassignment of Litseaverticillol E to include an allylic hydroperoxide, a product of an ene reaction with singlet oxygen, further supports the idea that side-chain modifications are crucial for bioactivity. uoc.grresearchgate.net These findings underscore the potential for developing more effective anti-HIV agents through targeted modifications of the litseaverticillol scaffold.

Rational Design Principles for Research Analogues

The development of research analogues of this compound is guided by initial structure-activity relationship (SAR) studies of the naturally occurring litseaverticillol compounds. These studies have identified several key structural features that are critical for the anti-HIV activity of this class of molecules. The primary goals for the rational design of new analogues are to enhance antiviral potency and, crucially, to improve the selectivity index (SI) by reducing cytotoxicity. The low SI of many natural litseaverticillols, often in the range of 2 to 3, necessitates structural optimization to identify promising new drug leads. nih.govfrontiersin.org

Initial research has highlighted several important structural motifs and properties:

Stereochemistry at C1: The chirality at the C1 position is another key factor influencing the biological activity of litseaverticillols. nih.gov Since this compound and its natural congeners are often isolated as racemic mixtures, the synthesis of optically pure enantiomers is a critical step in designing more effective and selective analogues. nih.gov Determining the activity of individual enantiomers will allow for the development of homochiral analogues with potentially improved therapeutic profiles.

Hydroxylation and Peroxidation of the Side Chain: The presence and position of hydroxyl and hydroperoxide groups on the side chain, as seen in Litseaverticillols D, E, F, G, I, and J, modulate the anti-HIV activity and selectivity. nih.gov For instance, Litseaverticillol E has demonstrated one of the highest selectivity indices among the natural analogues, suggesting that oxidation of the side chain could be a viable strategy for decoupling antiviral activity from cytotoxicity. torvergata.it The synthesis of analogues with varied oxidation patterns on the side chain is therefore a key area of investigation.

Core Structure Modification: While most current SAR data is based on variations in the side chain, the 4-hydroxycyclopentenone core is a potential target for modification. Its role in the mechanism of action is not yet fully understood, and designing analogues with alterations to this core could provide valuable insights.

Based on these principles, the rational design of research analogues focuses on the systematic modification of these key structural elements. The goal is to create a library of compounds that can be used to finely map the SAR, leading to analogues with an improved therapeutic window. This includes the synthesis of stereochemically pure compounds, the introduction of diverse substituents on the side chain to modulate lipophilicity and electronic properties, and the exploration of alternative core structures.

Research Findings on Litseaverticillol Analogues

The following tables summarize the in vitro anti-HIV-1 and cytotoxic activities of this compound and its naturally occurring analogues, which form the basis for the rational design of new derivatives. The data is derived from studies using the HOG.R5 reporter cell line.

Table 1: Anti-HIV-1 Activity of Litseaverticillol Analogues

Compound IC₅₀ (µg/mL) IC₅₀ (µM)
This compound 5.0 21.4 frontiersin.org
Litseaverticillol B 2-3 8-12 torvergata.it
Litseaverticillol C 15.0 58.0 mdpi.com
Litseaverticillol D >20 >85 mdpi.com
Litseaverticillol E 4.0 15.0 torvergata.it
Litseaverticillol F 15.0 58.0 mdpi.com
Litseaverticillol G 15.0 58.0 mdpi.com

Table 2: Cytotoxicity and Selectivity Index of Litseaverticillol Analogues

Compound CC₅₀ (µg/mL) CC₅₀ (µM) Selectivity Index (SI = CC₅₀/IC₅₀)
This compound 13.2 56.4 frontiersin.org 2.6 nih.gov
Litseaverticillol B - - 2.8-1.9 chemrxiv.org
Litseaverticillol C - - 2.4 chemrxiv.org
Litseaverticillol D - - >1 chemrxiv.org
Litseaverticillol E - - 3.1 torvergata.it
Litseaverticillol F - - 1.7 chemrxiv.org
Litseaverticillol G - - >1.3 chemrxiv.org

Note: A dash (-) indicates that the specific data was not provided in the cited sources.

Analytical Methodologies for Research

Isolation and Purification Techniques from Natural Sources

Litseaverticillol A is a naturally occurring sesquiterpenoid isolated from plants of the Litsea genus. The primary source for its isolation has been the leaves, twigs, and bark of species such as Litsea verticillata and Litsea costalis. researchgate.netfrontiersin.org The isolation process typically begins with the extraction of plant material using an organic solvent, such as chloroform (B151607) or methanol (B129727). researchgate.netfrontiersin.org

Following the initial extraction, a bioassay-guided fractionation approach is commonly employed to isolate the active compounds. researchgate.netfrontiersin.org This process involves separating the crude extract into various fractions and testing each for its biological activity, which for this compound has often been its anti-HIV activity. frontiersin.org The fractions showing significant activity are then subjected to further purification.

The purification of this compound relies on a series of chromatographic techniques. Initial separation is often achieved using flash column chromatography over silica (B1680970) gel. frontiersin.org This may be followed by further separation on a reversed-phase (RP-18) column. frontiersin.org Preparative high-performance liquid chromatography (HPLC) is frequently used as a final step to obtain the pure compound. frontiersin.org For example, one reported isolation used a gradient of ethyl acetate (B1210297) (EtOAc) in methanol (MeOH) for fractionation. researchgate.net This multi-step chromatographic approach is essential for separating this compound from the complex mixture of other natural products present in the plant extract. researchgate.netfrontiersin.org

Spectroscopic Characterization for Structural Elucidation and Confirmation in Research Contexts (e.g., NMR, MS)

The definitive identification and structural elucidation of this compound are accomplished through a combination of powerful spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). outsourcedpharma.comuoc.gr These methods provide detailed information about the molecule's atomic connectivity, stereochemistry, and elemental composition.

Mass Spectrometry, particularly High-Resolution Mass Spectrometry (HRMS), is used to determine the precise molecular weight and elemental formula of the compound. For this compound, positive High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) has been used to establish its molecular formula. researchgate.netuoc.gr

NMR spectroscopy is indispensable for determining the complete carbon-hydrogen framework of the molecule. outsourcedpharma.com One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, reveal the chemical environment of each proton and carbon atom, respectively. researchgate.net Two-dimensional (2D) NMR experiments are then used to establish the connectivity between these atoms. The structure of this compound was determined using such 1D and 2D NMR data. researchgate.net The combination of NMR and MS provides an extremely powerful approach for material characterization, allowing for the definitive identification of compounds even when reference standards are unavailable. outsourcedpharma.com The spectroscopic data from synthetic this compound has been shown to be identical to that of the natural substance, confirming its structure. uoc.gr

Below is a table summarizing the ¹H and ¹³C NMR spectroscopic data reported for this compound. researchgate.net

Position¹³C NMR (δc)¹H NMR (δH, mult., J in Hz)
1124.4 (C)
2140.8 (C)
3123.1 (CH)6.73 (2H, s)
4131.9 (C)
5147.2 (C)
6110.6 (CH)6.74 (2H, s)
739.9 (CH₂)3.34 (4H, d, J=6.84)
8137.6 (CH)5.95 (2H, ddt, J=17.2, 10.4, 6.8)
9a115.7 (CH₂)5.04 (2H, d, J=10.4)
9b5.08 (2H, d, J=17.2)
OCH₃56.13.81 (6H, s)
OH5.91 (2H, s)

Advanced Chromatographic and Mass Spectrometric Approaches

While isolation and structural elucidation are critical first steps, the quantitative determination of this compound in various samples is essential for further research. Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the methods of choice for such quantitative analyses.

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV) is a robust technique for quantitative analysis. jrespharm.com For quantification, a calibration curve is established by plotting the peak area or height against the concentration of known standards. The concentration of this compound in an unknown sample can then be determined from its peak area by referencing this curve. Reversed-phase HPLC, which separates compounds based on their hydrophobicity, is particularly well-suited for analyzing sesquiterpenoids like this compound. aocs.org

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nist.gov It is a powerful tool for both the qualitative and quantitative analysis of volatile and semi-volatile organic compounds. nist.govcleancontrolling.com For quantification, the mass spectrometer can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique that has revolutionized quantitative analysis. wardelab.comrsc.org It combines the separation capabilities of liquid chromatography with the analytical power of tandem mass spectrometry. creative-proteomics.com In LC-MS/MS, a precursor ion corresponding to this compound is selected in the first mass spectrometer, fragmented, and then specific product ions are monitored in the second mass spectrometer. wardelab.com This process, known as Multiple Reaction Monitoring (MRM), provides exceptional accuracy and is ideal for quantifying analytes at very low concentrations in complex matrices. creative-proteomics.commdpi.com The use of a stable, isotopically-labeled internal standard is often employed in LC-MS/MS to ensure the highest accuracy by correcting for variations during sample preparation and analysis. unc.edu

For any quantitative method to be considered reliable, it must undergo a thorough validation process to demonstrate its fitness for the intended purpose. eurachem.org Method validation establishes through objective evidence that the performance characteristics of the method meet the requirements for the analytical application. eurachem.org Key parameters evaluated during validation include accuracy, precision, specificity, linearity, range, and sensitivity. researchgate.net

Two crucial metrics for assessing the sensitivity of an analytical method are the Limit of Detection (LOD) and the Limit of Quantification (LOQ). researchgate.net

Limit of Detection (LOD): The LOD is defined as the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. loesungsfabrik.de It is the concentration at which a signal can be reliably distinguished from the background noise. loesungsfabrik.de

Limit of Quantification (LOQ): The LOQ (also called the Quantitation Limit, QL) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. loesungsfabrik.de

According to the International Council for Harmonisation (ICH) guidelines, LOD and LOQ can be determined in several ways, including: sepscience.com

Visual Evaluation: Based on the minimum concentration at which the analyte can be visually detected. thomasalittleconsulting.com

Signal-to-Noise Ratio: This approach is common for methods that exhibit baseline noise, such as chromatography. loesungsfabrik.de Typically, a signal-to-noise ratio of 3:1 is used to estimate the LOD, while a ratio of 10:1 is used for the LOQ. sepscience.com

Based on the Standard Deviation of the Response and the Slope of the Calibration Curve: The LOD and LOQ can be calculated using the following equations:

LOD = 3.3 * (σ / S)

LOQ = 10 * (σ / S) Where σ is the standard deviation of the response (which can be estimated from the standard deviation of blank measurements or the standard error of the y-intercept of the regression line) and S is the slope of the calibration curve. researchgate.netsepscience.com

The validation of a quantitative method for this compound would require establishing these parameters to ensure the reliability and sensitivity of the data generated. mdpi.comresearchgate.netthomasalittleconsulting.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Specific quantum chemical calculations and detailed electronic structure analyses for Litseaverticillol A are not extensively reported in the peer-reviewed literature. Such studies, which often employ methods like Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. colab.wswikipedia.orgarxiv.org

Quantum chemical calculations can determine the distribution of electrons within a molecule, which governs its reactivity, stability, and spectroscopic properties. mdpi.comnist.gov An electronic structure analysis for this compound would typically involve:

Geometry Optimization: Calculating the most stable three-dimensional arrangement of atoms (the ground state conformation).

Frontier Molecular Orbitals: Identifying the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is crucial for determining molecular reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) Mapping: Visualizing the electrostatic potential on the molecule's surface to predict regions that are rich or poor in electrons. This helps in understanding non-covalent interactions, such as how the molecule might interact with a biological receptor. nist.gov

Charge Distribution Analysis: Quantifying the partial atomic charges on each atom to understand polarity and potential sites for electrostatic interactions.

These theoretical calculations provide a foundational understanding of a molecule's physical and chemical characteristics, which is essential for interpreting experimental results and guiding further research. mdpi.comnist.gov

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with biological targets. matlantis.comstanford.edu While comprehensive molecular dynamics simulations for this compound have not been widely published, molecular docking studies have been performed to investigate its potential as an inhibitor of specific enzymes.

One study investigated the potential of a litseaverticillol compound as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. nih.gov The study used molecular docking to predict the binding affinity and interaction patterns of litseaverticillol and other compounds from the Litsea genus within the active site of the COX-2 receptor. nih.gov

The results indicated that Litseaverticillol showed a better docking simulation and interaction analysis compared to some existing COX-2 inhibitors like Celecoxib and Lumiracoxib, as evidenced by its rerank score. nih.gov This suggests that this compound has the potential to be a promising candidate for development as a COX-2 inhibitor. nih.gov

CompoundRerank ScoreInteracting Residues (H-bonds)
Litseaverticillol -69.2598Not specified
Kaempferol -86.9174TYR 354, LEU 351, SER 352, GLN 191, MET 521, GLY 525, VAL 522
Linderol -87.7371ARG 119, TYR 354, LEU 351
Celecoxib (known inhibitor) -68.324Not specified
Lumiracoxib (known inhibitor) -61.2773ARG 119

Table generated from data in Insights from the docking analysis of biologically active compounds from plant Litsea Genus as potential COX-2 inhibitors. nih.gov

Such molecular modeling approaches are critical for screening potential drug candidates and understanding the molecular basis of their activity before undertaking more resource-intensive experimental studies. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

No specific Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models have been published in the scientific literature for this compound and its related litseane sesquiterpenes.

QSAR/QSPR studies are computational methods that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). unicamp.brresearchgate.net A typical QSAR model correlates calculated molecular descriptors (representing steric, electronic, and hydrophobic properties) with an experimental activity, such as the anti-HIV activity reported for litseaverticillols. worldscientific.comnih.gov

If a QSAR study were to be conducted on this compound and its analogues, it would involve these general steps:

Data Set Compilation: Gathering a set of litseane compounds with their experimentally measured biological activities (e.g., IC₅₀ values for HIV inhibition). worldscientific.com

Descriptor Calculation: Calculating various 2D and 3D molecular descriptors for each compound in the set.

Model Development: Using statistical methods, such as Partial Least Squares (PLS) regression, to create a mathematical equation linking the descriptors to the activity. researchgate.netnih.gov

Model Validation: Rigorously testing the model's statistical significance and predictive power.

A validated QSAR model could then be used to predict the activity of new, unsynthesized litseane derivatives, guiding the design of more potent compounds and helping to elucidate the key structural features required for their biological effect. nih.gov Similarly, a QSPR model could predict properties like solubility or metabolic stability.

Q & A

Q. What are the common synthetic pathways for Litseaverticillol A, and how do reaction conditions influence stereochemical outcomes?

this compound is synthesized via singlet oxygen-mediated [4+2]-cycloaddition reactions starting from furan precursors like sesquirosefuran. Key steps include ozonide formation, nucleophilic solvent attack, hydroperoxide reduction, and intramolecular aldol reactions . Reaction conditions (e.g., solvent polarity, temperature, and base catalysis) significantly affect stereochemistry, as seen in the racemic isolation of intermediates due to achiral precursor equilibration . Methodologically, NMR and X-ray crystallography are critical for verifying structural assignments and resolving stereochemical ambiguities .

Q. How is this compound structurally characterized, and what analytical techniques are essential for differentiating it from analogs like Litseaverticillols D and E?

Structural elucidation relies on high-resolution mass spectrometry (HRMS) for molecular formula determination and NMR spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC) to identify functional groups (e.g., hydroxyl, carbonyl) and connectivity . Differentiation from analogs (e.g., Litseaverticillols D/E) requires comparative analysis of substituent positions and stereochemistry. For example, Litseaverticillol E was reclassified as hydroperoxide E-73 after revisiting NMR data, highlighting the need for iterative validation .

Q. What preliminary biological activities have been reported for this compound, and how are these assays designed?

Initial studies focus on cytotoxicity and antimicrobial assays using cell lines (e.g., HeLa, MCF-7) or bacterial strains. Assays typically follow standardized protocols (e.g., MTT for viability, agar diffusion for antimicrobial activity) with dose-response curves and positive/negative controls. Results are interpreted using IC₅₀ or MIC values, though reproducibility requires strict adherence to solvent purity and cell culture conditions .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for this compound across studies?

Discrepancies may arise from variations in compound purity, assay protocols, or cell line specificity. Robust solutions include:

  • Validating purity via HPLC (>95%) and characterizing degradation products .
  • Replicating assays under standardized conditions (e.g., ATCC cell lines, controlled solvent concentrations) .
  • Applying meta-analysis frameworks to reconcile data, emphasizing effect sizes over p-values .

Q. What strategies optimize the enantioselective synthesis of this compound to avoid racemic mixtures?

Enantioselective synthesis can be achieved through:

  • Chiral auxiliaries or catalysts (e.g., Ru-based complexes) during cycloaddition steps .
  • Kinetic resolution of intermediates using enzyme-mediated asymmetric hydrolysis .
  • Computational modeling (DFT, MD simulations) to predict transition-state energetics and guide catalyst design .

Q. How do solvent polarity and oxygen sensitivity impact the scalability of this compound synthesis?

Scalability challenges include peroxide intermediate instability and solvent-dependent reaction rates. Methodological improvements involve:

  • Using aprotic solvents (e.g., CH₂Cl₂) to minimize side reactions .
  • In situ generation of singlet oxygen via photosensitizers (e.g., methylene blue) under controlled light exposure .
  • Flow chemistry setups to enhance oxygen diffusion and reduce batch-to-batch variability .

Q. What computational tools are effective for modeling this compound’s conformational dynamics and binding interactions?

Molecular docking (AutoDock, Schrödinger), molecular dynamics (GROMACS), and QM/MM simulations are used to predict binding affinities to targets like cyclin-dependent kinases. Key parameters include force field accuracy (e.g., CHARMM36 for lipids) and solvent model selection (e.g., TIP3P water) . Experimental validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) is critical for confirming computational predictions .

Methodological Frameworks for Experimental Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to this compound research proposals?

  • Feasibility: Ensure access to specialized equipment (e.g., photochemical reactors for singlet oxygen generation) .
  • Novelty: Focus on underexplored targets (e.g., this compound’s anti-inflammatory mechanisms) .
  • Ethics: Adhere to biosafety protocols for handling cytotoxic compounds .
  • Relevance: Align with global health priorities (e.g., antibiotic resistance) .

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound bioactivity studies?

Use nonlinear regression models (e.g., log-logistic curves) to calculate IC₅₀ values. Validate assumptions via residual plots and ANOVA for inter-group comparisons. For high-throughput data, apply false discovery rate (FDR) corrections .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.